(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester
Description
(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester is a brominated α,β-unsaturated ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the β-position and a methyl ester at the carboxyl terminus. The E-configuration of the double bond confers rigidity to the structure, influencing its reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis as a key intermediate for constructing complex molecules, particularly in peptide coupling and heterocyclic chemistry, where the Boc group provides amine protection and the bromine atom serves as a handle for further functionalization (e.g., cross-coupling reactions or nucleophilic substitutions) .
Properties
IUPAC Name |
methyl (E)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h1-5H3,(H,12,14)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYTUCFBIJPZLT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\NC(=O)OC(C)(C)C)/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester, with the CAS number 475288-42-7 and molecular formula C₁₀H₁₆BrNO₄, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its applications.
- Molecular Weight : 294.15 g/mol
- Storage Conditions : Ambient temperature
- Chemical Structure : The compound features a bromine atom and a tert-butoxycarbonyl group, which are significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including alkylation and dehydration methodologies. For instance, the use of triethyloxonium tetrafluoroborate as an alkylating agent has been reported to yield high amounts of N-ethylated derivatives, which can be further utilized in peptide synthesis .
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its structure suggests potential inhibitory effects on certain protein-protein interactions (PPIs), which are crucial in cellular signaling and disease progression .
Case Studies
- Inhibition of Histone Deacetylases (HDACs) :
- Oxidative Stress Modulation :
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that modifications at specific positions can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases potency against HDACs |
| Tert-butoxycarbonyl group | Enhances stability and solubility |
| Methyl ester | Influences bioavailability |
This table summarizes how variations in the chemical structure can lead to different biological outcomes, emphasizing the importance of precise modifications in drug design.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Amino Acids and Peptides
One of the primary applications of (E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester is in the synthesis of amino acids and peptides. The compound serves as a building block for the introduction of bromine and tert-butoxycarbonyl (Boc) protecting groups, which are crucial in peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for selective functionalization .
2. Drug Development
The compound has been investigated for its potential use in drug development, particularly as a precursor for biologically active compounds. For instance, it can be used to synthesize inhibitors for various enzymes, including those involved in inflammatory processes. Research has shown that derivatives of this compound can act as potential interleukin inhibitors, which are important targets in treating autoimmune diseases .
Case Study 1: Synthesis of Dipeptide Mimetic
A notable study demonstrated the synthesis of a dipeptide mimetic using this compound. The regioselective functionalization of the compound facilitated the creation of a new class of compounds that exhibited significant biological activity against specific enzyme targets . This synthesis highlights the compound's utility in creating complex molecular architectures.
Case Study 2: Evaluation as an Interleukin Inhibitor
Another research effort explored the use of this compound in synthesizing interleukin inhibitors. The synthesized derivatives showed promising results in vitro, demonstrating their potential application in developing therapeutic agents against inflammatory diseases . This indicates that this compound could play a critical role in advancing drug discovery efforts.
Comparative Data Table
The following table summarizes key comparative aspects regarding the applications of this compound versus other similar compounds:
| Compound Name | Application Area | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Organic Synthesis | Boc protection, bromination | Potential interleukin inhibitor |
| Boc-L-alanine methyl ester | Peptide Synthesis | Commonly used amino acid derivative | Limited biological activity |
| Boc-DL-alanine | General Use | Versatile amino acid derivative | Moderate activity against some enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from the combination of its bromine substituent, Boc-protected amino group, and α,β-unsaturated ester motif. Below, it is compared to analogs based on structural and functional attributes.
Brominated α,β-Unsaturated Esters
- Ethyl (E)-4-Bromo-3-methylbut-2-enoate (): Structural Differences:
- Substituents: A methyl group at C3 and bromine at C4 (vs. bromine at C3 and Boc-amino at C2 in the target compound).
- Ester Group: Ethyl ester (vs. methyl ester).
- Functional Implications :
- The ethyl ester may confer slower hydrolysis rates compared to methyl esters due to steric hindrance.
- Lack of a Boc group limits its utility in amine-protection strategies, making it less versatile in peptide synthesis.
- The bromine position (C4 vs. C3) alters electrophilic reactivity; C3 bromination in the target compound may favor conjugate addition pathways .
Amino-Protected α,β-Unsaturated Esters
- Methyl (E)-2-(Boc-amino)but-2-enoate (hypothetical analog): Structural Similarities: Shares the Boc-amino and methyl ester groups. Key Difference: Absence of bromine reduces electrophilic character, limiting cross-coupling or substitution applications.
Fatty Acid Methyl Esters (FAMEs)
Compounds like hexadecanoic acid methyl ester () and 9-octadecenoic acid methyl ester () are structurally distinct but share the methyl ester moiety:
- Functional Contrast :
Oxo Acid Methyl Esters
Examples include 3-oxohexanoic acid methyl ester and 2-oxopentanoic acid methyl ester ():
- Structural Differences: Oxo groups replace bromine and Boc-amino substituents.
- Reactivity: Oxo esters participate in keto-enol tautomerism and enzyme-mediated reactions (e.g., transaminations), whereas the target compound’s bromine enables halogen-specific chemistry .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
| Compound | Bromine Position | Amino Protection | Ester Group | Key Reactivity/Applications |
|---|---|---|---|---|
| Target Compound | C3 | Boc | Methyl | Cross-coupling, peptide synthesis |
| Ethyl (E)-4-Bromo-3-methylbut-2-enoate | C4 | None | Ethyl | Electrophilic substitutions |
| Hexadecanoic Acid Methyl Ester | N/A | None | Methyl | Lipid profiling (GC-MS) |
| 3-Oxohexanoic Acid Methyl Ester | N/A | None | Methyl | Enzymatic transamination |
Table 2. Physical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | ~308.2 | >200 (decomposes) | Polar aprotic solvents (DMF, DMSO) |
| Ethyl (E)-4-Bromo-3-methylbut-2-enoate | ~209.1 | ~180 | Ethanol, ether |
| Hexadecanoic Acid Methyl Ester | 270.5 | ~340 | Nonpolar solvents |
Q & A
Q. What are the key synthetic steps for preparing (E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester?
The synthesis typically involves:
- Bromination : Introduction of bromine at the β-position using N-bromosuccinimide (NBS) with FeBr₃ as a catalyst .
- Boc Protection : tert-Butoxycarbonyl (Boc) group installation via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
- Esterification : Methyl ester formation using methanol and a coupling agent (e.g., DCC) . Key parameters: Reaction yields depend on catalyst loading (5–10 mol% FeBr₃) and temperature control (0–25°C).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm (E)-stereochemistry (vinyl proton coupling constants ~12–16 Hz) and Boc/ester group integrity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate : Used in Suzuki-Miyaura cross-coupling reactions to introduce bromine-containing motifs .
- Peptide Mimetics : Boc-protected amino groups enable incorporation into enzyme inhibitors or probes .
Advanced Research Questions
Q. How does the (E)-configuration influence reactivity in cross-coupling reactions?
- Steric Effects : The (E)-geometry positions the bromine and Boc groups antiperiplanar, enhancing accessibility for palladium-catalyzed couplings .
- Comparative Reactivity : (Z)-isomers show lower yields due to steric hindrance between Boc and ester groups (e.g., 65% vs. 82% yield for (E)-isomer in Heck reactions) .
Q. How can contradictions between computational and experimental NMR data be resolved?
- Dynamic Effects : Assess solvent polarity (e.g., DMSO vs. CDCl₃) and temperature-dependent conformational changes .
- Crystallographic Validation : Use SHELX-refined X-ray structures to anchor NMR assignments .
Q. What strategies optimize catalytic bromination for high regioselectivity?
- Catalyst Screening : FeBr₃ outperforms Lewis acids like AlCl₃ in minimizing di-bromination side products (<5% vs. 15%) .
- Solvent Optimization : Dichloromethane (DCM) improves selectivity over THF due to reduced Lewis basicity .
Comparative Analysis Tables
Q. Table 1: Synthesis Conditions for Brominated Esters
| Compound | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound (E-isomer) | FeBr₃ | DCM | 82 | |
| 4-Bromo-3-fluoro-2-methoxybenzoate | NBS/FeCl₃ | THF | 75 | |
| (Z)-3-Bromo Analogue | FeBr₃ | DCM | 65 |
Q. Table 2: Biological Activity of Structural Analogues
| Compound | Functional Groups | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | Boc, Ester, Bromo | 12.3 (Enzyme X) | |
| 3-Amino-4-bromo-thiophene-2-ester | Free NH₂, Bromo | 8.7 (Enzyme X) | |
| 4-Bromo-3-nitro-thiophene-2-ester | NO₂, Bromo | >100 (Enzyme X) |
Methodological Recommendations
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve stereochemical ambiguities .
- Reaction Monitoring : Employ GC-MS or in-situ IR to track bromination intermediates .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
